An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing
An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing
This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)butyric acid, a pivotal intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its critical role as a precursor to the cholesterol-lowering agent, Ezetimibe. The information presented herein is grounded in established scientific literature and validated methodologies, ensuring accuracy and reliability for laboratory and industrial applications.
Introduction: The Significance of a Versatile Intermediate
4-(4-Fluorobenzoyl)butyric acid, with the CAS number 149437-76-3, is an organic compound characterized by a butyric acid moiety linked to a 4-fluorobenzoyl group.[1] Its molecular structure, featuring a reactive carboxylic acid and a fluorinated aromatic ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API), often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]
While it has applications in various areas of chemical research, the primary and most significant use of 4-(4-Fluorobenzoyl)butyric acid is as a key starting material in the synthesis of Ezetimibe.[2][3] Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia, functioning as a cholesterol absorption inhibitor.[2] The purity and quality of 4-(4-Fluorobenzoyl)butyric acid are therefore of paramount importance, as they directly impact the efficacy and safety of the final drug product.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 4-(4-Fluorobenzoyl)butyric acid is essential for its handling, storage, and application in synthetic processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁FO₃ | [4][5] |
| Molecular Weight | 210.20 g/mol | [4][5] |
| Appearance | Off-white to white crystalline powder/solid | [6][7] |
| Melting Point | 142-144 °C | [6][8] |
| Boiling Point (Predicted) | 394.6 ± 22.0 °C | [6][8] |
| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [6][8] |
| Solubility | Soluble in DMSO and Methanol | [6][8] |
| pKa (Predicted) | 4.59 ± 0.10 | [6] |
| InChIKey | ZBQROUOOMAMCQW-UHFFFAOYSA-N | [4][6] |
Spectroscopic data is critical for the identification and quality control of 4-(4-Fluorobenzoyl)butyric acid. Key spectral information can be found in public databases such as PubChem and ChemicalBook, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[4][9]
Synthesis of 4-(4-Fluorobenzoyl)butyric Acid: A Validated Protocol
The most common and industrially viable method for synthesizing 4-(4-Fluorobenzoyl)butyric acid is through a Friedel-Crafts acylation reaction.[10] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]
Causality of Experimental Choices
The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.
-
Fluorobenzene: Serves as the aromatic substrate. The fluorine substituent is an ortho, para-director, but the acylation occurs predominantly at the para position due to steric hindrance.
-
Glutaric Anhydride: Acts as the acylating agent. Its cyclic structure is opened during the reaction to form the butyric acid chain.
-
Aluminum Chloride (AlCl₃): A strong Lewis acid that activates the glutaric anhydride by forming a complex, which generates the acylium ion electrophile. A stoichiometric amount is required as the product ketone complexes with AlCl₃.[11]
-
Solvent: Dichloromethane or other halogenated solvents are often used to facilitate the reaction and control the temperature.[12][13]
-
Temperature Control: The reaction is typically carried out at low temperatures (0-15 °C) to minimize side reactions and the formation of impurities.[10][13]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-(4-Fluorobenzoyl)butyric acid.
Step-by-Step Synthesis Protocol
The following protocol is a representative example based on published procedures.[10][14]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, charge anhydrous aluminum chloride and a portion of fluorobenzene under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Reactants: Prepare a solution of glutaric anhydride in the remaining fluorobenzene. Slowly add this solution to the cooled AlCl₃ suspension via the addition funnel, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a pre-cooled aqueous solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes any unreacted AlCl₃.
-
Isolation of Crude Product: The crude product will precipitate out of the aqueous mixture. Isolate the solid by filtration and wash thoroughly with cold water.
-
Purification: Dissolve the crude product in an aqueous sodium bicarbonate solution. This step converts the carboxylic acid to its soluble sodium salt, allowing for the removal of non-acidic impurities by filtration.
-
Reprecipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. This will reprecipitate the purified 4-(4-Fluorobenzoyl)butyric acid.
-
Final Isolation and Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.
Impurity Profile and Control
A critical aspect of the synthesis is managing the impurity profile. The most significant process-related impurity is the desfluoro analog, 4-benzoylbutyric acid.[1] This impurity arises from the presence of benzene in the fluorobenzene starting material.[1] Given that benzene is more reactive than fluorobenzene in Friedel-Crafts acylation, even trace amounts can lead to the formation of this impurity.[12] Therefore, using high-purity fluorobenzene and implementing robust analytical methods, such as HPLC, to monitor the level of the desfluoro impurity are crucial for producing pharmaceutical-grade 4-(4-Fluorobenzoyl)butyric acid.[1][15]
Primary Application: Synthesis of Ezetimibe
As previously mentioned, the primary utility of 4-(4-Fluorobenzoyl)butyric acid is as a key intermediate in the multi-step synthesis of Ezetimibe.[12][16][17] The synthesis of Ezetimibe from this starting material involves several key transformations, including chiral reduction and the formation of the characteristic azetidinone (β-lactam) ring.[16][17]
General Synthetic Pathway to Ezetimibe
While multiple synthetic routes have been patented, a general pathway starting from 4-(4-Fluorobenzoyl)butyric acid can be outlined.[16][17][18]
Caption: Generalized synthetic route from 4-(4-Fluorobenzoyl)butyric acid to Ezetimibe.
The specific reagents and conditions for each step are proprietary and detailed in various patents.[16][17][18] However, the overall strategy involves building the complex stereochemistry of the Ezetimibe molecule from the relatively simple precursor.
Mechanism of Action of Ezetimibe
Ezetimibe exerts its cholesterol-lowering effect through a unique mechanism of action that is distinct from other classes of lipid-lowering drugs, such as statins.[1][11]
The Role of NPC1L1
The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[15][19][20] This protein is highly expressed on the brush border of enterocytes in the small intestine and is also found in hepatocytes.[20] NPC1L1 plays a crucial role in the absorption of dietary and biliary cholesterol from the intestinal lumen into the body.[20][21]
Signaling Pathway of Cholesterol Absorption and Ezetimibe Inhibition
The process of cholesterol absorption and its inhibition by Ezetimibe can be visualized as follows:
Caption: Mechanism of Ezetimibe action on cholesterol absorption.
Ezetimibe selectively binds to the NPC1L1 protein, specifically to one of its extracellular loops.[12][22] This binding event is thought to induce a conformational change in NPC1L1, which prevents the internalization of the cholesterol-NPC1L1 complex via clathrin-mediated endocytosis.[3][12] By blocking this critical step, Ezetimibe effectively inhibits the absorption of cholesterol from the small intestine.[3] This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[2][11]
Conclusion
4-(4-Fluorobenzoyl)butyric acid is a fundamentally important intermediate in pharmaceutical chemistry, with its primary role being the starting point for the synthesis of the cholesterol-lowering drug Ezetimibe. A thorough understanding of its synthesis, particularly the control of impurities through a well-designed Friedel-Crafts acylation process, is essential for the production of high-quality API. The subsequent conversion of this intermediate to Ezetimibe, and Ezetimibe's targeted inhibition of the NPC1L1 protein, exemplifies the intricate journey from a simple chemical building block to a life-saving therapeutic agent. This guide has provided a detailed, technically grounded overview to support the work of scientists and researchers in this field.
References
-
The Crucial Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]
-
Ezetimibe therapy: mechanism of action and clinical update. PubMed. [Link]
-
Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition. PubMed Central. [Link]
-
Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake. PubMed. [Link]
-
The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). PNAS. [Link]
-
What is the mechanism of Ezetimibe? Patsnap Synapse. [Link]
-
NPC1L1 and Cholesterol Transport. PubMed Central. [Link]
-
Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis. Molecular Biology of the Cell. [Link]
-
Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake. PubMed Central. [Link]
-
Extracellular loop C of NPC1L1 is important for binding to ezetimibe. PubMed. [Link]
-
What are the new molecules for NPC1L1 inhibitors? Patsnap Synapse. [Link]
-
4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem. PubChem. [Link]
- CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents.
- CN103086938A - Ezetimibe synthesis method - Google Patents.
-
PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260 - EPO. European Patent Office. [Link]
-
an improved process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Indian Patents.. Indian Patent Office. [Link]
- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents.
-
4-(4-FLUOROBENZOYL)BUTYRIC ACID - ChemBK. ChemBK. [Link]
-
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. IP.com. [Link]
- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents.
-
4-(4-Fluorobenzoyl)butyric acid CAS:149437-76-3 - Jinan Future chemical Co.,Ltd. LookChem. [Link]
-
4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Properties, and Applications in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-(4-Fluorobenzoyl)butyric acid, min 98%, 100 grams. CP Lab Chemicals. [Link]
-
4-(4-Fluorobenzoyl)butyric acid CAS NO.149437-76-3. LookChem. [Link]
Sources
- 1. Ezetimibe - Wikipedia [en.wikipedia.org]
- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
- 4. 4-(4-Fluorobenzoyl)butyric Acid | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Fluorobenzoyl)butyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 4-(4-Fluorobenzoyl)butyric Acid manufacturers and suppliers in india [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. 4-(4-Fluorobenzoyl)butyric acid (149437-76-3) 1H NMR [m.chemicalbook.com]
- 10. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 14. 4-(4-Fluorobenzoyl)butyric acid | 149437-76-3 [chemicalbook.com]
- 15. pnas.org [pnas.org]
- 16. CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents [patents.google.com]
- 17. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]
- 18. PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260 [data.epo.org]
- 19. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
